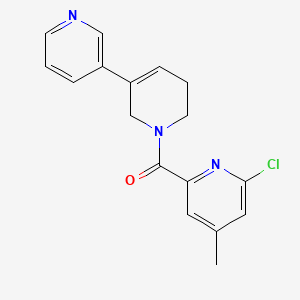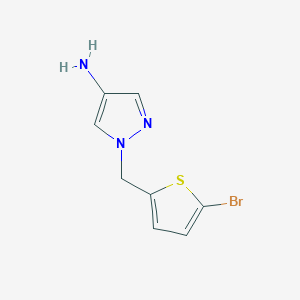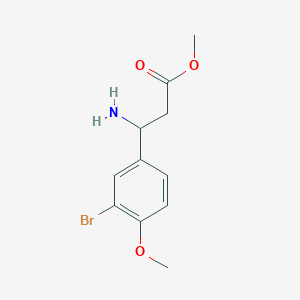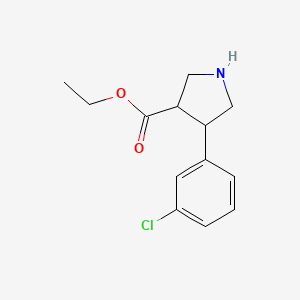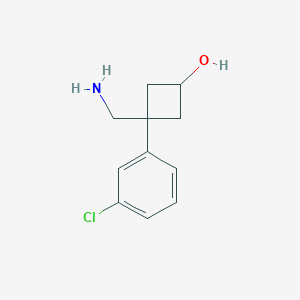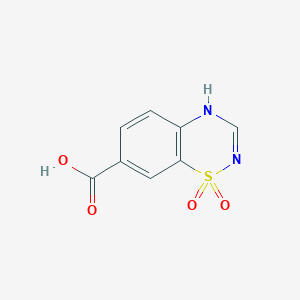
3-(Difluoromethoxy)-2-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-2-ethynylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group and an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-2-ethynylpyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(Difluoromethoxy)-2-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学研究应用
3-(Difluoromethoxy)-2-ethynylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-(Difluoromethoxy)-2-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ethynyl group may contribute to its reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-(Difluoromethoxy)pyridine: Lacks the ethynyl group, resulting in different chemical properties.
2-Ethynylpyridine: Lacks the difluoromethoxy group, affecting its reactivity and applications.
3-(Trifluoromethoxy)-2-ethynylpyridine: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and binding affinity in various contexts .
属性
分子式 |
C8H5F2NO |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-2-ethynylpyridine |
InChI |
InChI=1S/C8H5F2NO/c1-2-6-7(12-8(9)10)4-3-5-11-6/h1,3-5,8H |
InChI 键 |
GUYBHNRMOSRKJX-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=CC=N1)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


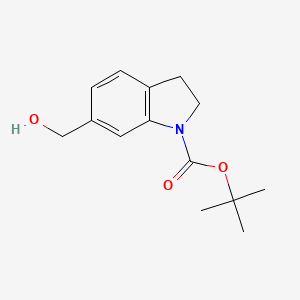
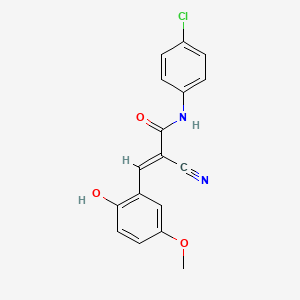
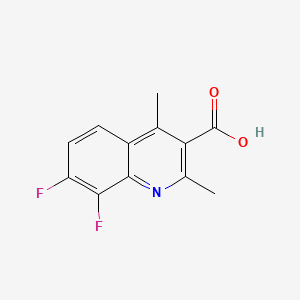
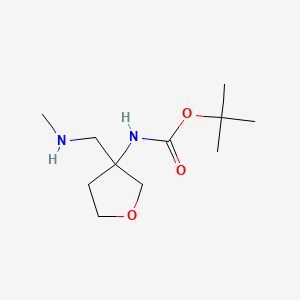
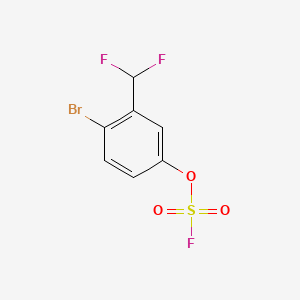
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
